Lipophilicity (XLogP3) of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide Compared to Regioisomeric and Mono-Functionalized Analogs
The calculated lipophilicity (XLogP3) of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is 3.3 . This value is significantly higher than that of its regioisomer, 2-Methoxy-3-(trifluoromethoxy)benzyl bromide, which has a calculated XLogP3 of 2.8, indicating a 0.5 log unit difference in lipophilicity due solely to the change in substitution pattern . Furthermore, the XLogP3 of the target compound is substantially greater than that of its mono-methoxy analog, 3-(trifluoromethoxy)benzyl bromide (XLogP3 ≈ 2.1), and its alcohol derivative, 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol (XLogP3 = 1.8), demonstrating the additive effect of the methoxy group and the benzyl bromide moiety on overall hydrophobicity .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Methoxy-3-(trifluoromethoxy)benzyl bromide: XLogP3 = 2.8; 3-(Trifluoromethoxy)benzyl bromide: XLogP3 ≈ 2.1; 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 2-methoxy regioisomer; ΔXLogP3 ≈ +1.2 vs. mono-OCF₃ analog; ΔXLogP3 = +1.5 vs. alcohol derivative |
| Conditions | In silico calculation using XLogP3 algorithm (atom-additive method) |
Why This Matters
A difference of 0.5 log units in XLogP3 corresponds to a 3-fold difference in partition coefficient, which can significantly impact membrane permeability, bioavailability, and off-target binding in drug development.
